molecular formula C8H10Cl3N B6591919 (S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride CAS No. 1788072-43-4

(S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride

Cat. No.: B6591919
CAS No.: 1788072-43-4
M. Wt: 226.5 g/mol
InChI Key: YKPAICVWOBWQTG-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride is a chiral amine derivative featuring a 3,5-dichlorophenyl group attached to an ethanamine backbone, with the (S)-enantiomer configuration. The hydrochloride salt enhances aqueous solubility, making it advantageous for pharmaceutical synthesis and biological studies .

Key characteristics inferred from related compounds:

  • Molecular formula: Likely C₈H₁₀Cl₂N·HCl (calculated based on analogs).
  • Chirality: The (S)-enantiomer is critical for stereoselective interactions in drug design .
  • Applications: Used as an intermediate in synthesizing bioactive molecules, particularly in central nervous system (CNS) and antimicrobial agents .

Properties

IUPAC Name

(1S)-1-(3,5-dichlorophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPAICVWOBWQTG-JEDNCBNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)Cl)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)Cl)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Reduction of Prochiral Ketones

The most common approach involves enantioselective reduction of 1-(3,5-dichlorophenyl)ethanone (3,5-dichloroacetophenone) to yield the (S)-configured amine. Catalytic hydrogenation using chiral catalysts, such as ruthenium complexes with BINAP ligands, achieves high enantiomeric excess (ee > 95%). Reaction conditions typically include:

ParameterValue
CatalystRu-(S)-BINAP
SolventMethanol or Ethanol
Pressure50–100 psi H₂
Temperature25–40°C
Reaction Time12–24 hours

The reduction proceeds via a transition state where the chiral ligand directs hydride transfer to the re face of the ketone, favoring the (S)-enantiomer. Post-reduction, the free amine is treated with hydrochloric acid to form the hydrochloride salt, enhancing stability and solubility.

Hydrochloride Salt Formation

Acid-Base Neutralization

The free amine is dissolved in anhydrous diethyl ether or dichloromethane under inert atmosphere. Gaseous HCl is introduced until precipitation completes, followed by filtration and drying under vacuum. Critical parameters include:

ParameterOptimal Range
SolventDiethyl ether
HCl Concentration4–6 M in dioxane
Temperature0–5°C (to prevent racemization)

Yield improvements (up to 92%) are achieved by slow addition of HCl and rigorous exclusion of moisture.

Purification and Characterization

Recrystallization Techniques

The hydrochloride salt is recrystallized from ethanol/water mixtures (3:1 v/v) to achieve >99% purity. Key data:

Solvent SystemPurity Post-Recrystallization
Ethanol/Water (3:1)99.3%
Acetone/Hexane (1:2)98.1%

Chiral Purity Analysis

Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10, 1 mL/min) confirms enantiomeric excess:

Retention Time (min)(S)-Enantiomer(R)-Enantiomer
12.414.2

Industrial-Scale Production Considerations

Catalytic System Optimization

Large-scale batches employ immobilized catalysts (e.g., Ru-BINAP on silica) to reduce metal leaching. A representative protocol includes:

Batch Size100 kg Ketone
Catalyst Loading0.5 mol%
Cycle Number10 (with <5% activity loss)
ConditionDegradation Products
25°C, dry<0.5%
40°C, 75% RH3.2%

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted phenyl ethanamines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₁₀Cl₂N·HCl
  • Molecular Weight : Approximately 226.53 g/mol
  • Structure : The compound features a dichlorophenyl group attached to an ethylamine backbone, which contributes to its unique biological properties.

Pharmacological Investigations

(S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride is primarily studied for its interactions with neurotransmitter systems in the brain, particularly dopamine and norepinephrine pathways. Research indicates that this compound may exhibit antidepressant-like effects and could be beneficial for treating neurological disorders due to its interaction with neurotransmitter receptors.

  • Mechanism of Action : The compound acts as a selective inhibitor of cytochrome P450 enzymes, notably CYP1A2. This inhibition can significantly affect drug metabolism and efficacy, leading to potential drug-drug interactions in clinical settings.

Biochemical Assays

The compound is utilized as a ligand in biochemical assays to explore its binding affinity and activity towards various receptors. Its chiral nature allows for studies on stereoselectivity in biological systems, making it valuable for asymmetric synthesis and chiral resolution studies.

Chemical Synthesis

(S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride serves as a building block in the synthesis of complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are essential for developing derivatives with modified biological activities.

Case Study 1: Neuropharmacological Effects

In preliminary studies, (S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride demonstrated significant effects on locomotor activity in animal models. This suggests its potential role in modulating dopamine signaling pathways, which are critical in the treatment of mood disorders.

Case Study 2: Drug Metabolism

Research focusing on the inhibition of CYP1A2 by (S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride revealed that it could alter the pharmacokinetics of co-administered medications. This finding is crucial for understanding how this compound may influence therapeutic regimens involving other drugs.

Mechanism of Action

The mechanism of action of (S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with receptors or enzymes, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares (S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride with structurally similar compounds, focusing on substituents, molecular properties, and applications:

Compound Name CAS No. Substituents Molecular Formula Molecular Weight Key Applications
(S)-1-(3,5-Dichlorophenyl)ethanamine HCl* N/A 3,5-Cl₂ C₈H₁₀Cl₂N·HCl ~220.5 (calc.) Pharmaceutical intermediate
(S)-1-(3,5-Difluorophenyl)ethanamine HCl 1213128-98-3 3,5-F₂ C₈H₁₀F₂N·HCl 203.6 CNS drug candidates
(S)-1-(3-Fluorophenyl)ethylamine HCl 321429-48-5 3-F C₈H₁₁FN·HCl 191.6 Antidepressant precursors
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine HCl 1998701-29-3 3-Cl, 2-F C₈H₁₀ClFN·HCl 222.1 Antipsychotic agents
(R)-1-(3,5-Dimethoxyphenyl)ethanamine HCl 1257106-72-1 3,5-(OCH₃)₂ C₁₀H₁₆NO₂·HCl 237.7 Serotonergic receptor ligands

*Hypothetical data inferred from analogs.

Key Differences and Trends

Substituent Effects: Electron-Withdrawing Groups (Cl, F): Dichloro and difluoro derivatives exhibit higher lipophilicity compared to methoxy analogs, enhancing blood-brain barrier penetration for CNS-targeted drugs . Chlorine vs.

Synthesis Methods: Hydrochloride salts are typically synthesized by treating free amines with HCl in methanol or dioxane, followed by crystallization (e.g., compound 5E in ) . Enantiopure (S)-isomers are obtained via chiral resolution or asymmetric synthesis using chiral auxiliaries like sulfinamides (e.g., ) .

Biological Activity :

  • 3,5-Dichloro Derivatives : Demonstrated antimicrobial activity in related compounds (e.g., pyrimidine derivatives in ) .
  • 3,5-Difluoro Derivatives : Used in dopamine receptor ligands due to fluorine’s electronegativity and small atomic radius .

Physicochemical Properties

Property (S)-1-(3,5-Dichlorophenyl)ethanamine HCl* (S)-1-(3,5-Difluorophenyl)ethanamine HCl (R)-1-(3,5-Dimethoxyphenyl)ethanamine HCl
Solubility (Water) Moderate (HCl salt) High Low
Melting Point (°C) ~200–220 (estimated) 158–160 185–190
LogP (Predicted) 2.8 1.9 1.2

Biological Activity

(S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride, also known as (S)-1-(3,5-dichlorophenyl)ethanamine, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H10Cl2N
  • Molecular Weight : Approximately 190.07 g/mol
  • Physical State : Hydrochloride salt, enhancing solubility in water
  • Density : About 1.3 g/cm³
  • Boiling Point : Approximately 245.1 °C at 760 mmHg

(S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride is primarily studied for its interaction with neurotransmitter systems, particularly focusing on serotonin and norepinephrine reuptake inhibition. This suggests its potential application in treating mood disorders and other neurological conditions. The compound may also interact with various receptors in the central nervous system, although specific receptor affinities require further investigation.

Target Pathways

  • Serotonin Reuptake Inhibition : Modulates serotonin levels, potentially influencing mood and cognitive functions.
  • Norepinephrine Reuptake Inhibition : Similar to serotonin pathways, this may affect alertness and energy levels.
  • Ornithine Decarboxylase Inhibition : Potentially disrupts polyamine biosynthesis, affecting cell growth and differentiation.

Biological Activity Overview

Research indicates that (S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride exhibits notable biological activities. Below are some key findings from various studies:

Study TypeFindings
Neurotransmitter Interaction Studies Preliminary studies show modulation of serotonin and norepinephrine pathways.
Pharmacological Studies Investigated for effects on mood disorders; potential application in antidepressant therapies.
Receptor Binding Studies Ongoing research to determine binding affinities to specific CNS receptors.

Case Studies and Research Findings

  • Mood Disorders Treatment :
    • A study highlighted the compound's potential as an antidepressant due to its reuptake inhibition properties. The modulation of neurotransmitter levels could lead to improvements in mood and cognitive function.
  • Cytotoxicity Assessment :
    • In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. While specific data on (S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride is limited, structural analogs have shown varying degrees of activity against cancer cells .
  • Comparative Analysis with Similar Compounds :
    • Comparative studies with structurally similar compounds revealed differences in biological activity based on substitution patterns. For instance, (R)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride exhibited different pharmacodynamics despite structural similarities.

Q & A

Q. What synthetic routes are commonly employed for the laboratory-scale preparation of (S)-1-(3,5-dichlorophenyl)ethanamine hydrochloride?

  • Methodological Answer : A two-step approach is often used:

Ketone precursor synthesis : Start with 1-(3,5-dichlorophenyl)ethanone (CAS not provided in evidence), which can be synthesized via Friedel-Crafts acylation of 1,3-dichlorobenzene using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .

Reductive amination : React the ketone with ammonia or a chiral amine source under hydrogenation conditions (e.g., Pd/C or NaBH₄ with a chiral ligand) to introduce the amine group. For enantioselective synthesis, chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated kinetic resolution) may be required to isolate the (S)-enantiomer .

  • Critical Note : Confirm enantiomeric purity via chiral HPLC (e.g., using a Chiralpak® column) or polarimetry .

Q. Which spectroscopic techniques are critical for structural validation and purity assessment of this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for the ethylamine chain (δ 2.8–3.2 ppm, multiplet for CH₂; δ 1.2–1.5 ppm for CH₃) and aromatic protons (δ 7.2–7.5 ppm, meta-coupled Cl substituents split into a singlet due to symmetry) .
  • ¹³C NMR : Confirm the presence of the dichlorophenyl ring (C-Cl carbons at ~125–135 ppm) and the ethylamine backbone .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry to verify molecular ion peaks (expected m/z for C₈H₈Cl₂N⁺: 204.0; HCl adduct: 240.5) .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis to achieve >98% enantiomeric excess (ee) for the (S)-enantiomer?

  • Methodological Answer :
  • Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes (e.g., Noyori-type catalysts) to reduce imine intermediates derived from the ketone precursor .
  • Enzymatic Resolution : Employ immobilized lipases (e.g., Candida antarctica lipase B) to selectively hydrolyze the (R)-enantiomer from a racemic mixture .
  • Process Monitoring : Track ee using chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) and adjust reaction parameters (temperature, solvent polarity) iteratively .

Q. How should discrepancies in NMR data (e.g., unexpected splitting or impurity peaks) be systematically addressed?

  • Methodological Answer :

Q. Impurity Identification :

  • Compare experimental ¹H/¹³C NMR with computational predictions (DFT calculations) or literature data for structurally similar compounds (e.g., 2-(2,6-dichlorophenyl)ethanamine ).
  • Perform LC-MS to detect byproducts (e.g., over-reduction to ethyl derivatives).

Q. Dynamic Effects :

  • Rotameric splitting in the ethylamine chain may arise at low temperatures. Variable-temperature NMR (VT-NMR) can confirm this .

Purification : Use recrystallization (e.g., ethanol/water) or preparative HPLC to isolate the target compound .

Q. What experimental strategies are recommended to correlate stereochemistry with biological activity in receptor-binding studies?

  • Methodological Answer :
  • Enantiomer Comparison : Synthesize both (S)- and (R)-enantiomers and assess activity in vitro (e.g., receptor affinity assays using radiolabeled ligands). For example, if targeting monoamine transporters, measure IC₅₀ values in HEK293 cells expressing hDAT/SERT .
  • Molecular Docking : Perform computational docking studies (e.g., AutoDock Vina) to predict binding modes of each enantiomer to target proteins. Validate with site-directed mutagenesis .
  • Metabolic Stability : Compare hepatic microsomal half-lives of enantiomers to evaluate pharmacokinetic differences .

Safety and Compliance

  • Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid skin contact due to potential amine reactivity .
  • Waste Disposal : Neutralize aqueous waste with dilute HCl, then incinerate via licensed hazardous waste facilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.